

BQR-695: A Comprehensive Technical Guide to Solubility and Handling

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **BQR-695**, a potent PI4KIIIβ inhibitor. The information compiled herein is intended to support researchers in the effective handling and application of this compound in a laboratory setting. This document outlines solubility in Dimethyl Sulfoxide (DMSO) and other solvent systems, presents detailed experimental protocols, and visualizes its mechanism of action.

Core Properties of BOR-695

Property	Value	
Molecular Weight	352.39 g/mol	
Formula	C19H20N4O3	
CAS Number	1513879-21-4	
Appearance	Solid, white to off-white powder	

Quantitative Solubility Data

The solubility of **BQR-695** has been determined in various solvent systems, crucial for the design of both in vitro and in vivo experiments. The data is summarized in the table below.



Solvent System	Concentration	Solution Type	Notes
100% DMSO	50 mg/mL (141.89 mM)	Clear Solution	Requires sonication. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO. [1]
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL (≥ 7.09 mM)	Clear Solution	Saturation unknown. [1][2]
10% DMSO / 90% (20% SBE-β-CD in Saline)	2.5 mg/mL (7.09 mM)	Suspended Solution	Requires sonication. Suitable for oral and intraperitoneal injections.[1][2]

Experimental Protocols

Accurate and reproducible experimental results rely on the correct preparation of compound solutions. The following section details key protocols for dissolving and handling **BQR-695**.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the preparation of a concentrated stock solution of **BQR-695** in DMSO, a common starting point for further dilutions in experimental buffers.

Materials:

- BQR-695 (solid powder)
- Anhydrous DMSO (newly opened)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes



- · Vortex mixer
- Water bath sonicator

Procedure:

- Weigh the required amount of BQR-695 solid. For 1 mL of a 10 mM stock solution, 3.52 mg is needed.
- Add the appropriate volume of 100% DMSO.
- Vortex the solution vigorously for 1-2 minutes.
- If undissolved particles remain, sonicate the solution in a water bath for 15-30 minute intervals.[1] Avoid overheating the solution.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]

Protocol 2: General Method for Determining Kinetic Solubility in Aqueous Buffers

This protocol is designed to assess the potential for **BQR-695** to precipitate when a DMSO stock solution is diluted into an aqueous experimental buffer.

Materials:

- 10 mM BQR-695 in 100% DMSO (prepared as in Protocol 1)
- Aqueous buffer of choice (e.g., PBS, cell culture media)
- Clear microplate or vials
- Calibrated pipettes



Procedure:

- Pipette the desired aqueous buffer into a clear microplate or vial.
- Add the BQR-695 DMSO stock solution to the aqueous buffer to achieve the final desired concentration. The final DMSO concentration should ideally be kept low (typically <0.5%) to minimize solvent effects on biological systems.[2]
- Observe the solution immediately and over time for any signs of precipitation (cloudiness, visible particles).
- Troubleshooting: If precipitation occurs, consider the following:
 - Decrease the final concentration of BQR-695.[2]
 - If the experimental system allows, slightly increase the final percentage of DMSO (e.g., up to 1%), ensuring appropriate vehicle controls are included in the experiment.

Protocol 3: Shake-Flask Method for Thermodynamic Aqueous Solubility Determination

This protocol determines the equilibrium solubility of **BQR-695** in various aqueous buffers, providing a measure of its thermodynamic solubility as a function of pH.[3]

Materials:

- BQR-695 (solid powder)
- Aqueous buffers at various pH values (e.g., citrate, phosphate, bicarbonate)
- Glass vials with screw caps
- Orbital shaker at a constant temperature (e.g., 25°C or 37°C)
- 0.45 μm syringe filters
- HPLC-UV system



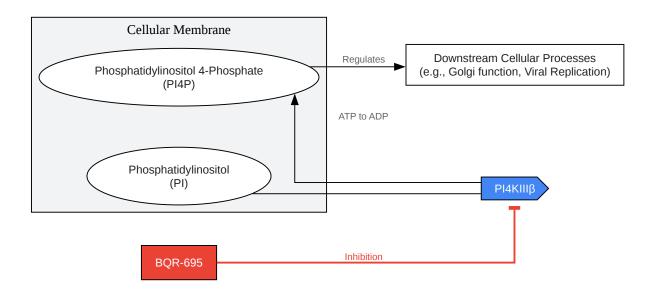
Procedure:

- Add an excess amount of solid BQR-695 (e.g., 1-2 mg) to 1 mL of each aqueous buffer in separate glass vials. A visual excess of solid should be present.[3]
- Tightly cap the vials and place them on an orbital shaker at a constant temperature and agitation speed (e.g., 150 rpm) for 24-48 hours to allow the solution to reach equilibrium.[3]
- After incubation, let the vials stand to allow the excess solid to settle.
- Carefully withdraw a supernatant aliquot and filter it through a 0.45 μm syringe filter to remove any undissolved solid.[3]
- Dilute the filtrate with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.
- Analyze the concentration of BQR-695 in the diluted filtrate using a validated HPLC-UV method.[3]

Mechanism of Action and Signaling Pathway

BQR-695 is an inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1][4] This kinase is a critical enzyme in the phosphoinositide signaling pathway, responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key lipid messenger involved in regulating the structure and function of the Golgi apparatus and endosomes, as well as in the replication of certain viruses. By inhibiting PI4KIIIβ, **BQR-695** leads to the depletion of intracellular PI4P levels.[1]





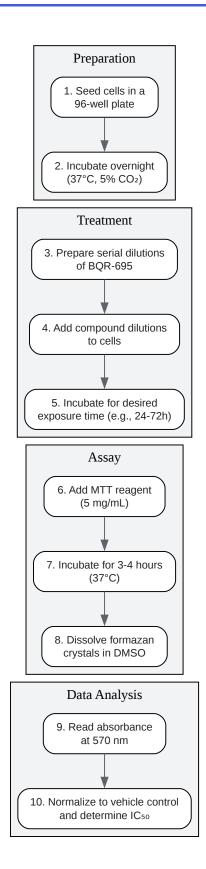
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Caption: Mechanism of action of BQR-695.

Experimental Workflow: Cell Viability (MTT) Assay

The following diagram illustrates a typical workflow for assessing the effect of **BQR-695** on cell viability using an MTT assay.[5]





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